

Comparative Analysis of AMG 837 Cross-Reactivity with G Protein-Coupled Receptors

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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B10752487

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This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) agonist AMG 837 with other relevant compounds, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the objective assessment of its performance and selectivity.

AMG 837 is a potent partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^{[1][2]} GPR40 is a therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion from pancreatic β -cells.^{[3][4]} The selectivity of a drug candidate is a critical factor in drug development to minimize off-target effects. This guide evaluates the selectivity of AMG 837 against other related GPCRs and compares its activity with other known GPR40 agonists.

Quantitative Data Summary

The following tables summarize the in vitro activity of AMG 837 and its comparators on GPR40 and other free fatty acid receptors.

Table 1: Potency (EC50) of GPR40 Agonists in Functional Assays

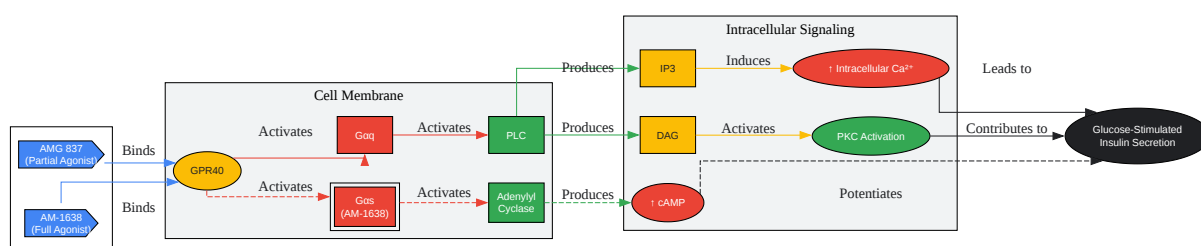
Compound	Receptor	Assay Type	Species	EC50 (nM)	Reference
AMG 837	GPR40	Aequorin Ca2+ Flux	Human	13.5 ± 0.8	[1]
GPR40	Aequorin Ca2+ Flux	Mouse	22.6 ± 1.8	[1]	
GPR40	Aequorin Ca2+ Flux	Rat	31.7 ± 1.8	[1]	
AM-1638	GPR40	Not Specified	Human	~2.8	[5]
TAK-875	GPR40	Not Specified	Human	Not Specified	[3]

Table 2: Cross-Reactivity Profile of GPR40 Agonists Against Related GPCRs

Compound	Receptor	Activity	Concentration Tested	Reference
AMG 837	GPR41 (FFA2)	No Activity	Up to 10 µM	[1]
GPR43 (FFA3)	No Activity	Up to 10 µM	[1]	
GPR120	No Activity	Up to 10 µM	[1]	
AM-1638	GPR41 (FFA2)	No Activity	Up to 10 µM	[6]
GPR43 (FFA3)	No Activity	Up to 10 µM	[6]	
GPR120	Weak Agonism (EC50 ~5 µM)	Not Specified	[6]	
TAK-875	GPR41 (FFA2)	No Agonist Potency	> 10 µM	[3]
GPR43 (FFA3)	No Agonist Potency	> 10 µM	[3]	
GPR120	No Agonist Potency	> 10 µM	[3]	

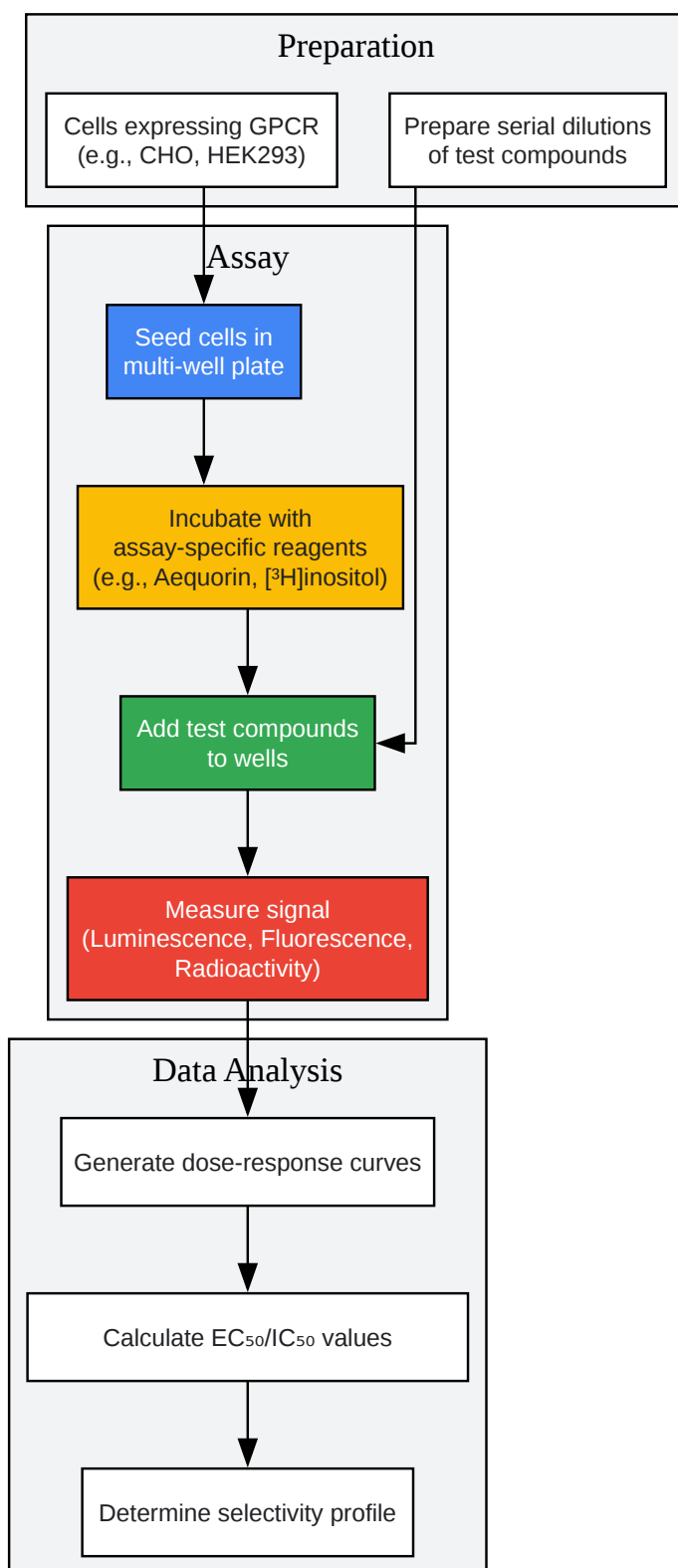
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess cross-reactivity, the following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for evaluating GPCR activation.



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Caption: GPR40 Signaling Pathway.



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Caption: GPCR Functional Assay Workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of AMG 837 and its comparators.

Aequorin Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation.

- **Cell Culture and Transfection:** Chinese Hamster Ovary (CHO) cells are transiently transfected with plasmids encoding the GPCR of interest (e.g., human GPR40) and aequorin, a calcium-sensitive photoprotein.
- **Cell Seeding:** Transfected cells are seeded into 96-well or 384-well microplates and cultured overnight.
- **Coelenterazine Loading:** The cell culture medium is replaced with a buffer containing coelenterazine, the substrate for aequorin, and incubated to allow for cellular uptake.
- **Compound Addition:** Test compounds, such as AMG 837, are serially diluted and added to the wells.
- **Luminescence Detection:** The plate is immediately placed in a luminometer, and light emission, which is proportional to the intracellular calcium concentration, is measured over time.
- **Data Analysis:** The luminescence signal is integrated, and dose-response curves are generated to determine the EC₅₀ values.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, downstream second messengers of Gαq-coupled GPCR activation.

- **Cell Culture and Labeling:** Human Embryonic Kidney 293 (HEK293) cells stably expressing the GPCR of interest are cultured in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

- **Cell Seeding:** Labeled cells are seeded into multi-well plates.
- **Assay Buffer and Stimulation:** The labeling medium is replaced with an assay buffer containing LiCl (to inhibit inositol monophosphatase) and cells are pre-incubated. Subsequently, cells are stimulated with various concentrations of the test agonist.
- **Lysis and IP Isolation:** The stimulation is terminated by cell lysis, and the soluble inositol phosphates are separated from other cellular components, often using anion-exchange chromatography.
- **Radioactivity Measurement:** The amount of [3H]-inositol phosphates is quantified using a scintillation counter.
- **Data Analysis:** Dose-response curves are constructed to determine the potency (EC₅₀) of the agonist.

[35S]-GTPyS Binding Assay

This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]-GTPyS, to G proteins upon receptor activation by an agonist.

- **Membrane Preparation:** Cell membranes are prepared from cells overexpressing the GPCR of interest.
- **Assay Buffer:** An assay buffer is prepared containing HEPES, MgCl₂, NaCl, and GDP.
- **Reaction Setup:** In a multi-well plate, the cell membranes, GDP, and varying concentrations of the test agonist are combined in the assay buffer.
- **Initiation of Reaction:** The reaction is initiated by the addition of [35S]-GTPyS.
- **Incubation:** The reaction mixture is incubated at room temperature to allow for the binding of [35S]-GTPyS to the activated G proteins.
- **Termination and Filtration:** The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]-GTPyS from the unbound nucleotide.

- **Scintillation Counting:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** Specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPyS), and dose-response curves are plotted to determine the EC50 and Emax of the agonist.[7]

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